molecular formula C30H50O3 B101271 Dryobalanone CAS No. 17939-10-5

Dryobalanone

Cat. No. B101271
CAS RN: 17939-10-5
M. Wt: 458.7 g/mol
InChI Key: UFJPCTSKTPSJTK-SGAOCFLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dryobalanone is a natural product isolated from the stem bark of Dryobalanops aromatica, a tree that is commonly found in Southeast Asia. It belongs to the class of compounds known as sesquiterpenoids, which are characterized by their unique chemical structure and diverse biological activities. Dryobalanone has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of dryobalanone is not fully understood. However, studies have shown that it exerts its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress.

Biochemical And Physiological Effects

Dryobalanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Dryobalanone has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

The advantages of using dryobalanone in lab experiments include its diverse biological activities, which make it a potential candidate for the treatment of various diseases. However, its complex chemical structure and limited availability make it challenging to synthesize and use in large quantities.

Future Directions

There are several future directions for the research on dryobalanone. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more studies are needed to understand the mechanism of action of dryobalanone and its potential side effects.
Conclusion:
In conclusion, dryobalanone is a natural product with diverse biological activities that make it a potential candidate for the treatment of various diseases. Its complex chemical structure and limited availability make it challenging to synthesize and use in large quantities. However, research on dryobalanone is still ongoing, and there are several potential future directions for its use in scientific research.

Synthesis Methods

Dryobalanone is a natural product, and its synthesis is challenging due to its complex chemical structure. However, several methods have been developed to synthesize dryobalanone and its analogs. One of the most commonly used methods is the chemical synthesis method, which involves the use of organic synthesis techniques to produce dryobalanone. Another method is the biosynthesis method, which involves the use of microorganisms to produce dryobalanone.

Scientific Research Applications

Dryobalanone has several potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. Dryobalanone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

17939-10-5

Product Name

Dryobalanone

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-1,2-dihydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H50O3/c1-20(2)9-8-15-30(33,19-31)22-12-17-28(6)21(22)10-11-24-27(5)16-14-25(32)26(3,4)23(27)13-18-29(24,28)7/h9,21-24,31,33H,8,10-19H2,1-7H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1

InChI Key

UFJPCTSKTPSJTK-SGAOCFLWSA-N

Isomeric SMILES

CC(=CCC[C@@](CO)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C

SMILES

CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C

Canonical SMILES

CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C

Origin of Product

United States

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